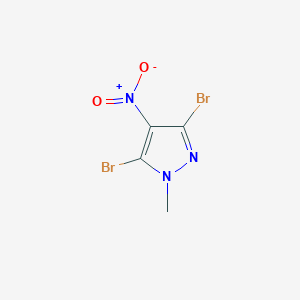

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMQVDHYFOWDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628910 | |

| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155600-99-0 | |

| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this document also includes a comparative analysis of closely related pyrazole derivatives to offer a predictive understanding of its characteristics. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their work with this molecule.

Core Chemical Properties

Currently, publicly available data for this compound is limited to its basic molecular identifiers.

| Property | Value | Source |

| Molecular Formula | C₄H₃Br₂N₃O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 284.89 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | Not Assigned | N/A |

Comparative Analysis with Structurally Related Compounds

To build a more complete profile of this compound, this section presents the known properties of three structurally similar compounds. These data can be used to estimate the physicochemical properties of the target compound.

| Property | 3,5-dibromo-4-nitro-1H-pyrazole | 3,5-dibromo-1-methyl-1H-pyrazole | 4-nitropyrazole |

| CAS Number | 104599-36-2[2][3][4][5] | 1361019-05-7[6][7] | 3034-50-2 |

| Molecular Formula | C₃HBr₂N₃O₂[2][5] | C₄H₄Br₂N₂[6][7] | C₃H₃N₃O₂ |

| Molecular Weight | 270.87 g/mol [2][5] | 239.90 g/mol [7] | 113.08 g/mol |

| Melting Point | Not Available | Not Available | 162-164 °C |

| Boiling Point | Not Available | 258.8 ± 20.0 °C at 760 mmHg[6] | Not Available |

| Physical State | Solid (predicted) | Liquid[6] | Solid |

Experimental Protocols

The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a more readily available pyrazole precursor. A potential synthetic route is outlined below, which involves the bromination, nitration, and methylation of the pyrazole ring. The order of these steps may be varied and would require experimental optimization.

Step 1: Synthesis of 3,5-dibromo-1H-pyrazole This can be achieved through the bromination of 1H-pyrazole.

-

Materials: 1H-pyrazole, bromine, acetic acid.

-

Procedure:

-

Dissolve 1H-pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled pyrazole solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3,5-dibromo-1H-pyrazole.

-

Step 2: Nitration of 3,5-dibromo-1H-pyrazole to yield 3,5-dibromo-4-nitro-1H-pyrazole The introduction of the nitro group at the C4 position is a key step.

-

Materials: 3,5-dibromo-1H-pyrazole, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully add 3,5-dibromo-1H-pyrazole to a cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for a few hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry to yield 3,5-dibromo-4-nitro-1H-pyrazole.

-

Step 3: Methylation of 3,5-dibromo-4-nitro-1H-pyrazole The final step is the addition of the methyl group to the pyrazole nitrogen.

-

Materials: 3,5-dibromo-4-nitro-1H-pyrazole, methyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

-

Procedure:

-

Suspend 3,5-dibromo-4-nitro-1H-pyrazole and potassium carbonate in acetone in a round-bottom flask.

-

Add methyl iodide and reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The chemical shift of this peak would likely be in the range of 3.8-4.2 ppm, influenced by the electron-withdrawing effects of the bromine and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons will be significantly affected by the attached bromo and nitro groups. The carbon of the methyl group is expected to appear in the aliphatic region.

-

¹⁵N NMR: Nitrogen NMR could provide valuable information about the electronic environment of the three nitrogen atoms in the pyrazole ring and the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum will be useful for identifying the key functional groups. Expected characteristic absorption bands include:

-

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9][10]

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations of the methyl group.

-

The C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 284.89.

-

Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.[11][12][13]

-

Fragmentation patterns can provide further structural information.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

General Experimental Workflow for Characterization

Caption: General workflow for the characterization of a newly synthesized chemical compound.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[14] Furthermore, brominated organic compounds, particularly those of marine origin, have shown significant biological potential, including antimicrobial and anticancer effects.[15][16][17][18] The combination of the pyrazole core with bromine and nitro substituents suggests that this compound could be a candidate for screening in various biological assays.

Safety Information

Detailed safety information for this compound is not available. However, based on its structure and the safety data for related compounds, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. parchem.com [parchem.com]

- 4. 3,5-Dibromo-4-nitro-1H-pyrazole [oakwoodchemical.com]

- 5. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and a proposed synthesis pathway for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. The information is compiled for professionals in chemical research and drug development who specialize in heterocyclic chemistry.

Molecular Structure and Properties

This compound is a halogenated and nitrated derivative of N-methylpyrazole. The pyrazole ring is a significant scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. The introduction of bromine atoms and a nitro group can substantially modify the molecule's electronic properties, reactivity, and potential as a building block in organic synthesis.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₃Br₂N₃O₂ | |

| Molecular Weight | 284.89 g/mol | |

| Canonical SMILES | CN1C(=C(C(=N1)Br)Br)--INVALID-LINK--[O-] | - |

Below is a 2D diagram representing the molecular structure of the target compound.

Figure 1: 2D Molecular Structure Diagram

Proposed Synthesis Pathway

A logical approach involves the initial synthesis of a dibrominated pyrazole intermediate, followed by N-methylation and subsequent nitration. This strategy is outlined below.

An In-Depth Technical Guide to the Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process commencing with the readily available starting material, pyrazole. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed through three sequential reactions:

-

N-Methylation of Pyrazole: The initial step involves the methylation of the pyrazole ring at the N1 position to yield 1-methylpyrazole.

-

Dibromination of 1-methylpyrazole: The subsequent step is the electrophilic bromination of 1-methylpyrazole at the C3 and C5 positions to produce 3,5-dibromo-1-methyl-1H-pyrazole.

-

Nitration of 3,5-dibromo-1-methyl-1H-pyrazole: The final step involves the nitration of the dibrominated intermediate at the C4 position to afford the target molecule, this compound.

The logical relationship of this synthesis pathway is depicted in the following diagram:

An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and established chemical principles. While every effort has been made to ensure accuracy, this guide should not be used as a substitute for rigorous, peer-reviewed experimental validation.

Executive Summary

This technical whitepaper provides a comprehensive overview of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. A critical point of clarification is the distinction between this compound and the one associated with CAS number 1361019-05-7. This CAS number is authoritatively linked to 3,5-dibromo-1-methyl-1H-pyrazole, the non-nitrated precursor. This guide will address both compounds to provide a complete context, with a primary focus on the requested nitrated derivative.

The document details the physicochemical properties of both compounds, outlines a proposed synthetic route for this compound based on established pyrazole chemistry, and presents a general workflow for its synthesis and characterization. Due to the absence of specific biological data for this compound, a general discussion of the therapeutic potential of the pyrazole scaffold is included, along with a conceptual signaling pathway to illustrate a common mechanism of action for pyrazole-based kinase inhibitors.

Introduction: Clarification of CAS Number 1361019-05-7

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of 3,5-dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7) and the predicted properties for this compound.

Table 1: Physicochemical Properties of 3,5-dibromo-1-methyl-1H-pyrazole

| Property | Value | Source |

| CAS Number | 1361019-05-7 | Sigma-Aldrich, BLDpharm |

| Molecular Formula | C₄H₄Br₂N₂ | PubChem |

| Molecular Weight | 239.90 g/mol | PubChem |

| IUPAC Name | 3,5-dibromo-1-methyl-1H-pyrazole | Sigma-Aldrich |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | ≥97% | Sigma-Aldrich |

| Storage Temperature | 4°C | Sigma-Aldrich |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃Br₂N₃O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 284.89 g/mol | Santa Cruz Biotechnology |

| IUPAC Name | This compound | |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Predicted LogP | Not available |

Synthesis and Experimental Protocols

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on the known chemistry of pyrazoles. The synthesis would likely involve the nitration of 3,5-dibromo-1-methyl-1H-pyrazole.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from 3,5-dibromo-1H-pyrazole.

Step 1: Methylation of 3,5-dibromo-1H-pyrazole to form 3,5-dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7)

This step involves the N-methylation of the pyrazole ring.

-

Reactants: 3,5-dibromo-1H-pyrazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride).

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Protocol:

-

To a solution of 3,5-dibromo-1H-pyrazole in the chosen solvent, add the base and stir at room temperature for 30 minutes.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-1-methyl-1H-pyrazole.

-

Step 2: Nitration of 3,5-dibromo-1-methyl-1H-pyrazole

This step introduces the nitro group at the C4 position of the pyrazole ring.

-

Reactants: 3,5-dibromo-1-methyl-1H-pyrazole and a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.

-

Add 3,5-dibromo-1-methyl-1H-pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyrazole derivative.

Biological Activity and Potential Applications

There is no specific biological activity data available for this compound in the public domain. However, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Anticancer: Many pyrazole derivatives have been developed as inhibitors of various kinases, which are crucial regulators of cell proliferation and survival.

-

Anti-inflammatory: The well-known NSAID celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor.

-

Antimicrobial: Pyrazole-containing compounds have shown efficacy against various bacterial and fungal strains.

-

Antiviral: Some pyrazole derivatives have been investigated for their potential to inhibit viral replication.

Given the prevalence of the pyrazole core in bioactive molecules, this compound represents a lead compound for further investigation in drug discovery programs. The bromo and nitro substituents can be further functionalized to explore structure-activity relationships.

Conceptual Signaling Pathway: Pyrazole Derivative as a Kinase Inhibitor

To illustrate a potential mechanism of action, the following diagram depicts a conceptual signaling pathway where a hypothetical pyrazole-based drug inhibits a protein kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation. This is a common mechanism for pyrazole-based anticancer agents.

Conclusion

This compound is a substituted pyrazole with potential for applications in medicinal chemistry. While there is a lack of specific experimental data for this compound, this guide has provided a plausible synthetic route and a framework for its characterization. The clarification of the discrepancy with CAS number 1361019-05-7 is crucial for researchers in this field. The rich pharmacology of the pyrazole scaffold suggests that this compound and its future derivatives are worthy candidates for further investigation in drug discovery and development.

Spectroscopic and Synthetic Profile of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Additionally, a plausible synthetic route and detailed experimental protocols for spectroscopic analysis are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 1-methyl-4-nitro-1H-pyrazole and various brominated and nitrated pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.0 - 4.2 | Singlet | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-NO₂ |

| ~ 125 - 130 | C-Br (C3/C5) |

| ~ 120 - 125 | C-Br (C5/C3) |

| ~ 40 - 45 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1540 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1370 | Strong | Symmetric NO₂ stretch |

| ~ 1450 - 1480 | Medium | C-N stretch (ring) |

| ~ 2950 - 3000 | Weak | C-H stretch (methyl) |

| ~ 750 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 285/287/289 | [M]⁺• Molecular ion peak (isotopic pattern for two Br atoms) |

| ~ 240/242/244 | [M - NO₂]⁺ |

| ~ 160/162 | [M - NO₂ - Br]⁺ |

Synthetic Pathway

A plausible synthetic route for this compound involves the nitration of 3,5-dibromo-1-methyl-1H-pyrazole. This precursor can be synthesized from 3,5-dibromo-1H-pyrazole through methylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR, is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm). The solution should be homogeneous and free of any solid particles.

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to achieve maximum homogeneity.[1]

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[2] The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation.[2] The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.[3]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Collection: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via Fourier transformation. The significant absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[4]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[5]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the molecule's structure.[6]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[5]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion abundance versus m/z.[5] The peak with the highest m/z value often corresponds to the molecular ion.[7]

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole in organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a framework for approaching its solubility determination. This includes illustrative data from a structurally similar compound, 3(5)-nitropyrazole, detailed experimental protocols for solubility assessment, and a logical workflow for these procedures.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature. However, to provide a relevant frame of reference, the following table summarizes the experimentally determined solubility of a structurally related compound, 3(5)-nitropyrazole, in several high-boiling organic solvents at 298.15 K (25 °C). This data is presented to illustrate the typical format for such information and to offer insights into the potential solubility behavior of nitropyrazole derivatives.

Table 1: Illustrative Solubility of 3(5)-Nitropyrazole in Various Organic Solvents at 298.15 K[1]

| Solvent | Molar Fraction (10⁻²) |

| N,N-dimethylformamide | 37.705 |

| N-methylformamide | 20.131 |

| Cyclohexanone | 13.469 |

| Isophorone | 11.957 |

| Dimethyl glutarate | 6.667 |

| Benzyl alcohol | 3.909 |

| Benzonitrile | 2.915 |

| 1-Octanol | 1.916 |

| 2-Ethylhexyl acetate | 1.220 |

| Anisole | 0.688 |

| o-Dichlorobenzene | 0.666 |

| Mesitylene | 0.246 |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for both qualitative and quantitative determination of a compound's solubility.

This method provides a rapid assessment of a compound's solubility in various solvents, which can be useful for solvent selection in synthesis, purification, and analysis.[2][3][4]

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

This method provides precise, quantitative measurement of a compound's solubility at a specific temperature.[5][6]

Objective: To determine the exact concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step removes any undissolved solid particles.

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent.

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative and quantitative assessment of a compound's solubility.

Caption: A logical workflow for determining the solubility of a chemical compound.

References

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet for 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for this compound, including its physicochemical properties, potential hazards, and handling guidelines. The information herein is compiled from available data for the specified compound and its close structural analogs, intended to promote safe laboratory practices.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C4H3Br2N3O2[1] |

| Molecular Weight | 284.89 g/mol [1] |

| Synonyms | Not available |

Note: This guide also references data from the following structurally similar compounds due to the limited availability of specific data for this compound:

-

3,5-Dibromo-4-nitro-1H-pyrazole: Lacks the 1-methyl group.

-

3,5-dibromo-1-methyl-1H-pyrazole: Lacks the 4-nitro group.

Section 2: Physicochemical Properties

A summary of the computed physicochemical properties for this compound and its structural analogs is presented below.

| Property | This compound | 3,5-Dibromo-4-nitro-1H-pyrazole | 3,5-dibromo-1-methyl-1H-pyrazole |

| Molecular Weight ( g/mol ) | 284.89[1] | 270.87[2][3] | 239.90[4] |

| Physical Form | Solid (presumed) | Not specified | Liquid[5] |

| Boiling Point | Not available | Not available | 258.8 ± 20.0 °C at 760 mmHg[5] |

| Flash Point | Not available | Not available | 110.3 ± 21.8 °C[5] |

| Storage Temperature | Not specified | 4°C[3] | 4°C[5] |

Section 3: Hazard Identification and GHS Classification

Comprehensive GHS classification for this compound is not available. The following table summarizes the GHS hazard classifications for its close structural analogs. It is recommended to handle this compound with the precautions outlined for these related compounds.

| Hazard Statement | GHS Classification (3,5-Dibromo-4-nitro-1H-pyrazole)[2] | GHS Classification (3,5-dibromo-1-methyl-1H-pyrazole)[4] |

| Acute Toxicity, Oral | H302: Harmful if swallowed (Warning)[2] | H302: Harmful if swallowed (Warning)[4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin (Warning)[2] | Not classified |

| Skin Corrosion/Irritation | H315: Causes skin irritation (Warning)[2] | H315: Causes skin irritation (Warning)[4] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage (Danger)[2] | H319: Causes serious eye irritation (Warning)[4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled (Warning)[2] | Not classified |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation (Warning)[2] | H335: May cause respiratory irritation (Warning)[4] |

Signal Word: Warning (for related compounds)[3][4]

Hazard Pictograms (for related compounds):

Section 4: First-Aid Measures

In case of exposure, follow these first-aid measures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Section 5: Handling and Storage

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 6: Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers should develop their own protocols based on established chemical principles and conduct thorough risk assessments before commencing any new procedures.

The following diagrams illustrate generalized laboratory safety workflows applicable to the handling of hazardous chemicals like this compound.

Caption: General Laboratory Hazard Assessment and Safety Workflow.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-Dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7 [sigmaaldrich.com]

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole theoretical computational studies

An In-Depth Technical Guide to the Theoretical Computational Studies of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational studies on this compound. This document outlines the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. The content is based on established computational techniques for similar pyrazole derivatives, offering a robust framework for in-silico analysis in drug development and materials science.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and agrochemicals. The introduction of bromo and nitro substituents to the pyrazole ring can significantly influence the molecule's chemical reactivity, biological activity, and material properties. Theoretical computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable atomic-level insights into the molecular structure and electronic properties, which are crucial for understanding its behavior and potential applications.[1][2] This guide details the theoretical framework and computational protocols for a comprehensive analysis of this compound.

Theoretical and Computational Methodology

A standard computational workflow for the theoretical analysis of this compound is outlined below. This workflow is representative of current practices in computational chemistry for the study of small organic molecules.

Caption: A typical workflow for DFT-based computational analysis.

Computational Details

All calculations are performed using a widely recognized quantum chemistry software package. The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. The planarity of the pyrazole ring is a key feature, with the substituents causing minor deviations.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N2-N1-C5 | 109.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 112.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 107.8 |

| C4-C5 | 1.39 | C3-C4-C5 | 105.2 |

| C5-N1 | 1.36 | C4-C5-N1 | 105.5 |

| C3-Br | 1.85 | C4-C3-Br | 125.0 |

| C5-Br | 1.86 | C4-C5-Br | 124.8 |

| C4-N(nitro) | 1.45 | C3-C4-N(nitro) | 127.3 |

| N1-C(methyl) | 1.47 | C5-C4-N(nitro) | 127.5 |

Vibrational Analysis

The theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented in the table below.

Table 2: Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3200 | C-H stretching (pyrazole ring) |

| 2950-3050 | C-H stretching (methyl group) |

| 1550-1600 | N-O asymmetric stretching (nitro group) |

| 1450-1550 | C=C and C=N stretching (pyrazole ring) |

| 1350-1400 | N-O symmetric stretching (nitro group) |

| 1000-1100 | C-N stretching |

| 600-700 | C-Br stretching |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Caption: Energy level diagram of Frontier Molecular Orbitals.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -3.5 |

| Energy Gap (LUMO-HOMO) | 3.7 |

The HOMO is primarily localized on the pyrazole ring and the bromine atoms, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyrazole ring, suggesting these regions are susceptible to nucleophilic attack. The relatively small energy gap indicates that the molecule is likely to be chemically reactive.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected to be located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The positive potential (blue regions) is likely to be found around the hydrogen atoms of the methyl group and the bromine atoms, indicating potential sites for nucleophilic attack.

Conclusion

The theoretical computational study of this compound using DFT provides significant insights into its molecular structure, vibrational properties, and electronic characteristics. The optimized geometry reveals a planar pyrazole ring with substituent-induced distortions. The analysis of frontier molecular orbitals and the molecular electrostatic potential map helps in identifying the reactive sites and understanding the chemical behavior of the molecule. These computational findings offer a foundational understanding for future experimental work and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

Disclaimer: This document summarizes the potential biological activities of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole based on the known activities of structurally related pyrazole derivatives. As of the latest literature review, no direct experimental studies on the biological activities of this specific compound have been published. The information presented herein is for research and informational purposes only and should be interpreted as an inferential guide.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry.[1] The pyrazole scaffold is present in a variety of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[2][3] The biological effects of pyrazole derivatives are often modulated by the nature and position of substituents on the pyrazole ring.[4] Notably, the incorporation of halogen atoms, such as bromine, and nitro groups can significantly influence the bioactivity of these compounds.[5][6]

Inferred Potential Biological Activities

Based on the biological profiles of analogous compounds, this compound is hypothesized to possess two primary types of biological activities: antimicrobial and cytotoxic.

Potential Antimicrobial Activity

The presence of bromine atoms on the pyrazole ring is a key indicator of potential antimicrobial effects. Studies on various brominated pyrazoline derivatives have demonstrated their activity against a range of pathogenic bacteria.[5] The electron-withdrawing nature of the bromo and nitro substituents may contribute to the disruption of microbial cellular processes. Pyrazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity.

Potential Cytotoxic and Anticancer Activity

The 4-nitro substitution on the pyrazole ring suggests a potential for cytotoxic activity. Several studies on nitropyrazole derivatives have reported significant growth inhibitory effects on various cancer cell lines.[6] The proposed mechanism for such activity often involves the induction of apoptosis through the modulation of key signaling pathways. Pyrazoline derivatives have been identified as potent antitumor agents, with some compounds inducing cell cycle arrest and apoptosis in cancer cells.[4] The cytotoxic potential of substituted pyrazolones has been evaluated using methods like the MTT assay to determine their impact on cell viability.[7]

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data for the potential antimicrobial and cytotoxic activities of this compound. It must be emphasized that this data is hypothetical and intended for comparative purposes only, based on activities reported for related compounds.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

| Microbial Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | This compound | 16 - 64 | Ciprofloxacin | 1 - 4 |

| Bacillus subtilis (Gram-positive) | This compound | 32 - 128 | Ciprofloxacin | 0.5 - 2 |

| Escherichia coli (Gram-negative) | This compound | 64 - 256 | Ciprofloxacin | 0.25 - 1 |

| Pseudomonas aeruginosa (Gram-negative) | This compound | > 256 | Ciprofloxacin | 1 - 8 |

| Candida albicans (Fungus) | This compound | 32 - 128 | Fluconazole | 2 - 8 |

| Aspergillus niger (Fungus) | This compound | 64 - 256 | Fluconazole | 4 - 16 |

Table 2: Illustrative Cytotoxicity Data (IC50)

| Cell Line | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 10 - 50 | Doxorubicin | 0.5 - 2 |

| A549 (Lung Cancer) | This compound | 15 - 60 | Doxorubicin | 0.1 - 1 |

| HepG2 (Liver Cancer) | This compound | 20 - 75 | Doxorubicin | 0.2 - 1.5 |

| HCT116 (Colon Cancer) | This compound | 25 - 80 | Doxorubicin | 0.3 - 2.5 |

| NIH/3T3 (Normal Fibroblasts) | This compound | > 100 | Doxorubicin | 5 - 15 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[8][9][10][11]

-

Cell Seeding:

-

Culture the desired cancer and normal cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

The following diagrams illustrate a general workflow for antimicrobial testing and a simplified signaling pathway potentially modulated by a cytotoxic pyrazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

An In-depth Technical Guide to 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

This technical guide provides a comprehensive review of the available scientific literature on 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, chemical properties, and known reactions of this compound, supported by experimental data and protocols.

Core Compound Information

This compound is a halogenated and nitrated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of bromine atoms and a nitro group on the pyrazole ring suggests potential for a variety of chemical transformations and possible biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C4H3Br2N3O2 | 284.89 | Not available |

| 3,5-dibromo-4-nitro-1H-pyrazole | C3HBr2N3O2 | 270.87 | 104599-36-2[1] |

| 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | 239.90 | 1361019-05-7[2] |

Synthesis

The synthesis of this compound has been described via the methylation of its corresponding NH-pyrazole precursor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole from the starting material 3,5-dibromo-1H-pyrazole. The synthesis is a two-step process involving the nitration of the pyrazole ring followed by N-methylation.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of bromine atoms, a nitro group, and a methyl group on the pyrazole core offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The synthetic route described herein is a standard approach for the functionalization of pyrazole rings.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Nitration: 3,5-dibromo-1H-pyrazole is nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dibromo-4-nitro-1H-pyrazole.

-

Methylation: The resulting 3,5-dibromo-4-nitro-1H-pyrazole is then N-methylated to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-dibromo-4-nitro-1H-pyrazole

This protocol is based on general methods for the nitration of pyrazoles.[1][2][3][4][5]

Materials:

-

3,5-dibromo-1H-pyrazole

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

In a separate flask, dissolve 3,5-dibromo-1H-pyrazole in a minimal amount of concentrated sulfuric acid.

-

Cool the pyrazole solution in an ice bath and slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated product, 3,5-dibromo-4-nitro-1H-pyrazole, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-methylation of pyrazoles.

Materials:

-

3,5-dibromo-4-nitro-1H-pyrazole

-

Methyl iodide (or another methylating agent like dimethyl sulfate)

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 3,5-dibromo-4-nitro-1H-pyrazole in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate).

-

Stir the suspension at room temperature for a short period (e.g., 15-30 minutes).

-

Add the methylating agent (e.g., methyl iodide) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reactants, Products, and Expected Outcomes

| Step | Reactant | Reagents | Product | Expected Yield (%) | Physical State |

| 1. Nitration | 3,5-dibromo-1H-pyrazole | Conc. HNO₃, Conc. H₂SO₄ | 3,5-dibromo-4-nitro-1H-pyrazole | 70-90 (estimated) | Solid |

| 2. Methylation | 3,5-dibromo-4-nitro-1H-pyrazole | CH₃I, K₂CO₃ | This compound | 60-80 (estimated) | Solid |

Note: The expected yields are estimates based on similar reactions reported in the literature and may require optimization for this specific synthesis.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic pathway for this compound.

Signaling Pathway Analogy: Functional Group Transformation

This diagram illustrates the transformation of functional groups on the pyrazole core, analogous to a signaling pathway.

Caption: Functional group transformation cascade on the pyrazole scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole with various arylboronic acids. The presence of two bromine atoms and an electron-withdrawing nitro group on the pyrazole ring makes this substrate an interesting candidate for selective functionalization.

The electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst.[1][2] In dihalogenated systems, the regioselectivity of the Suzuki coupling can often be controlled by the choice of reaction conditions.[3][4] For 3,5-dibromopyrazoles, selective mono- or di-arylation may be achievable, providing a route to a diverse range of substituted pyrazole derivatives for screening in drug discovery programs.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction can potentially yield mono- or di-arylated products depending on the stoichiometry of the reagents and the reaction conditions.

Scheme 1: Suzuki-Miyaura Coupling of this compound

Data Presentation: Comparison of Reaction Conditions for Analogous Systems

The following table summarizes various conditions reported for the Suzuki coupling of analogous dihalo- and nitro-substituted pyrazoles and other heterocycles, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of starting conditions for the coupling of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (2) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 15-20 | 61-86 | [5][6] |

| 2 | 3,5-Dibromo-2-pyrone | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 (2) | Toluene/EtOH/H2O | 100 | 12 | 85 (mono) | [3] |

| 3 | 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 (0.5) | K2CO3 (2) | Dioxane/H2O (1:1) | 100 (MW) | 0.25 | 75-95 | [7] |

| 4 | 4-Bromopyrazole | Phenylboronic acid | Pd(dcpf)Cl2 (3) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 18 | 82 | [8] |

| 5 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos (5) | Na2CO3 (2) | Dioxane/H2O (4:1) | 110 | 12 | 67-89 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound.

Protocol 1: Mono-arylation of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or a similar palladium catalyst

-

Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the base (e.g., K2CO3, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-arylated product.

Protocol 2: Di-arylation of this compound

Procedure:

Follow steps 1-3 from Protocol 1, but use an excess of the arylboronic acid (2.2-2.5 equiv). Stir the reaction mixture at a higher temperature (e.g., 100-120 °C) for a longer duration, monitoring for the disappearance of both the starting material and the mono-arylated intermediate by TLC or LC-MS. The workup and purification procedure is the same as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Functionalization of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the chemical modification of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, a versatile heterocyclic building block. The presence of two reactive bromine atoms at the C3 and C5 positions, coupled with a nitro group at C4, offers multiple avenues for structural diversification, making it a valuable scaffold in medicinal chemistry and materials science. The following sections detail procedures for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective reduction of the nitro group.

Overview of Functionalization Strategies

The pyrazole ring is a common motif in pharmacologically active compounds. The functionalization of this compound can be approached through several key transformations, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the nitro group and the pyrazole ring itself activates the C-Br bonds for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Caption: Functionalization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

While direct nucleophilic substitution of the bromine atoms is a potential pathway, studies on analogous compounds like 1-methyl-3,4,5-trinitropyrazole indicate that the 5-position is particularly susceptible to nucleophilic attack.[1] It is plausible that the bromine at the C5 position of this compound would be more reactive than the bromine at the C3 position.

Protocol: Monosubstitution with an Amine Nucleophile (Model)

This protocol is a model based on general principles of SNAr on electron-deficient heterocycles.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Amine (e.g., morpholine) | 1.2 mmol |

| Solvent | |

| Dimethyl sulfoxide (DMSO) | 5 mL |

| Base | |

| Potassium carbonate (K₂CO₃) | 2.0 mmol |

| Reaction Conditions | |

| Temperature | 80-100 °C |

| Time | 12-24 h |

| Yield (Expected) | 60-80% (product dependent) |

Experimental Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Add dimethyl sulfoxide (5 mL) and the amine (1.2 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyrazole ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction allows for the introduction of aryl or heteroaryl substituents. Based on studies of related brominated pyrazoles, a catalyst system involving a palladium source and a phosphine ligand is effective.[2][3]

Protocol: Di-arylation with Phenylboronic Acid

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Phenylboronic acid | 2.5 mmol |

| Catalyst System | |

| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) |

| Base | |

| Potassium carbonate (K₂CO₃) | 3.0 mmol |

| Solvent | |

| 1,4-Dioxane/Water | 4:1 (10 mL) |

| Reaction Conditions | |

| Temperature | 90 °C |

| Time | 12 h |

| Yield (Expected) | 70-90% |

Experimental Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

-

Heat the reaction at 90 °C for 12 hours with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a reliable method for installing alkyne functionalities. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][5][6] The reactivity of aryl bromides is generally lower than aryl iodides, so slightly elevated temperatures may be necessary.[6]

Protocol: Di-alkynylation with Phenylacetylene

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Phenylacetylene | 2.5 mmol |

| Catalyst System | |

| PdCl₂(PPh₃)₂ | 0.03 mmol (3 mol%) |

| Copper(I) iodide (CuI) | 0.06 mmol (6 mol%) |

| Base | |

| Triethylamine (TEA) | 5 mL |

| Solvent | |

| Tetrahydrofuran (THF) | 10 mL |

| Reaction Conditions | |

| Temperature | 60 °C |

| Time | 8 h |

| Yield (Expected) | 65-85% |

Experimental Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Add THF (10 mL) and triethylamine (5 mL).

-

Add phenylacetylene (2.5 mmol) dropwise.

-

Heat the mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine provides a key intermediate for further functionalization, such as amide bond formation or diazotization. It is crucial to use a reduction method that is chemoselective and does not affect the C-Br bonds.

Protocol: Metal-Free Reduction to 4-Aminopyrazole

This protocol is adapted from a metal-free method for the chemoselective reduction of aromatic nitro compounds, which has been shown to be tolerant of halogen substituents.[7]

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Tetrahydroxydiboron [B₂(OH)₄] | 1.5 mmol |

| Catalyst | |

| 4,4'-Bipyridine | 0.1 mmol (10 mol%) |

| Solvent | |

| Dimethylformamide (DMF) | 5 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 30 min |

| Yield (Expected) | >90% |

Experimental Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

-

Add 4,4'-bipyridine (0.1 mmol) and tetrahydroxydiboron (1.5 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water (20 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is often of high purity, but can be further purified by column chromatography if necessary.